molecular formula C10H11N3S B2714494 4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine CAS No. 64403-28-7

4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No.: B2714494
CAS No.: 64403-28-7
M. Wt: 205.28
InChI Key: FYUSKUJSMSAABJ-UHFFFAOYSA-N
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Description

4-(2-Thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (CAS: 64403-28-7) is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a thienyl group at the 4-position. Its molecular weight is 205.28 g/mol, with the formula C₁₀H₁₁N₃S, and it is commercially available under catalog number 171299 .

Properties

IUPAC Name

4-thiophen-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-2-8(14-5-1)10-9-7(3-4-11-10)12-6-13-9/h1-2,5-6,10-11H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUSKUJSMSAABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the condensation of a thiophene derivative with a suitable imidazopyridine precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Functionalization via Amide Coupling

The secondary amine in the tetrahydroimidazo ring undergoes amidation with carboxylic acid derivatives, enabling the introduction of pharmacophores. For example:

ReactantReagent/ConditionsProduct SubstituentSource
Aryl/heteroaryl carboxylic acidsHATU, DIPEA, DMF, rtN5-carboxamide derivatives
Cyclohexane-1-carboxylic acidEDC, DMSO, 80°CCyclohexyl-linked carboxamide

These reactions are pivotal for developing PD-L1 internalization modulators, where bulky substituents enhance binding affinity .

Alkylation and Silylation

The N1 and N3 positions of the imidazole ring are susceptible to alkylation/silylation under mild conditions:

Reaction TypeReagentProduct ApplicationSource
BenzylationBenzyl bromide, K2CO3, DMFN1-benzyl derivatives
Silyl ether protectiontert-Butyldimethylsilyl chlorideHydroxymethyl protection

Silylation at the hydroxymethyl group (C6) improves solubility for intermediate purification .

Annulation Reactions

The 2-thienyl group participates in annulation to form polycyclic systems:

ReagentConditionsProductBiological ActivitySource
α-Halo ketonesNaOEt, EtOH, refluxThieno[2,3-b]naphthyridinesAntibacterial agents
Thioglycolic acidEtOH, 80°CPyridazino-triazino-thiadiazineNot reported

Annulation at the thiophene’s β-position (C4/C5) is favored, generating fused pyrimidine or pyridine rings .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable late-stage diversification:

ReactionCatalyst SystemSubstituent IntroducedYieldSource
Suzuki-MiyauraPd(PPh3)4, K2CO3, dioxaneAryl/heteroaryl at C765-82%
C-H activationPd(OAc)2, HFIP, 100°CDirect arylations58-74%

These methods are critical for constructing libraries of RORγt modulators and kinase inhibitors .

Cyclocondensation

The imidazo-pyridine core serves as a bis-nucleophile in cyclocondensation:

PartnerConditionsProductKey FeatureSource
1,3-DiketonesAcOH, refluxPyrazolo[1,5-a]pyrimidinesCOX-2 inhibition (IC50 < 1 μM)
Hydrazine hydrateEtOH, MW irradiationTriazino[3,4-b]thiadiazinesAntiviral candidates

This strategy is employed to enhance metabolic stability in anti-inflammatory agents .

Oxidation and Reduction

Controlled redox reactions modify the tetrahydroimidazo ring:

ReactionReagentOutcomeApplicationSource
DehydrogenationDDQ, CH2Cl2Aromatic imidazo[4,5-c]pyridineEnhancing π-stacking
Borohydride reductionNaBH4, MeOHSaturation of exocyclic double bondsTuning conformational flexibility

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

SubstituentTargetIC50/EC50Source
N5-CyclohexylcarboxamidePD-L1 internalizationEC50 = 12 nM
C7-Pyrimidine annelatedCOX-2 inhibitionIC50 = 0.04 μM
N1-BenzylAntiviral (HCMV)EC50 = 1.2 μM

This comprehensive analysis demonstrates the compound’s versatility in medicinal chemistry, enabling rational design of derivatives with tailored pharmacokinetic and pharmacodynamic profiles. Future work should explore photoredox catalysis for C–H functionalization and enantioselective syntheses.

Scientific Research Applications

Biological Applications

1. Antiviral Activity
Recent studies have highlighted the potential of imidazole derivatives, including those similar to 4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine, as antiviral agents. For instance, compounds with imidazole frameworks have shown efficacy against viral strains such as Hepatitis C by inhibiting NS5B polymerase activity . This suggests that derivatives of 4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine may also possess similar antiviral properties.

2. Enzyme Inhibition
The compound's structure allows it to interact with various enzymes. Research indicates that heterocycles can serve as effective enzyme inhibitors in cancer pathways by modulating kinase activity. The binding of such compounds to active sites can inhibit enzyme function and alter biochemical pathways critical for tumor growth and proliferation .

3. Antimicrobial Activity
The unique structural features of 4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine make it a candidate for antimicrobial applications. Studies have shown that similar compounds exhibit significant activity against a range of bacterial strains and may be developed into new antibiotics .

Synthetic Methodologies

The synthesis of 4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine typically involves multicomponent reactions (MCRs), which facilitate the rapid assembly of complex molecules from simpler precursors. The following methods are commonly employed:

  • Cyclization Reactions : The compound can be synthesized through the cyclization of thiophene derivatives with appropriate pyridine precursors under controlled acidic or basic conditions.
  • Multicomponent Reactions : MCRs have been utilized effectively for synthesizing various derivatives of this compound while optimizing yield and purity .

Case Studies

Several case studies have demonstrated the efficacy of compounds related to 4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine:

  • Antiviral Studies : Research on imidazole derivatives has shown promising results against Hepatitis C virus strains by significantly reducing viral replication in vitro.
  • Enzyme Inhibition Assays : Studies involving kinase inhibition have indicated that modifications on the imidazo core can enhance binding affinity and selectivity towards specific enzymes involved in cancer progression.

Mechanism of Action

The mechanism of action of 4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For example, in biological systems, it may bind to proteins or nucleic acids, altering their function and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazo[4,5-c]pyridine Core

Thienyl vs. Aryl/Trifluoromethylphenyl Substitutents
  • 4-[3-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS: 477871-72-0): The trifluoromethylphenyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and altering lipophilicity (ClogP ≈ 3.1) compared to the thienyl analog (ClogP ≈ 2.4). This compound has a molecular weight of 267.26 g/mol and is used in kinase inhibition studies .
  • 4-(Naphthalene-2-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine :

    • The naphthalene moiety significantly increases molecular weight (279.35 g/mol) and lipophilicity, improving membrane permeability in cellular assays. This derivative is utilized in fluorescent probes for lysosomal staining .
Alkyl Substituents
  • 1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (CAS: 4243259):
    • Methylation at the 1-position simplifies synthesis but reduces steric bulk, making it a common pharmacophore in PD-L1 inhibitors. Its molecular weight is 151.21 g/mol .
  • This compound (C₁₀H₁₇N₃·HCl) is used in neurological research .

Functional Group Modifications

Carboxylic Acid Derivatives
  • Spinacine (4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid) :

    • The carboxylic acid group enables metal-ion chelation, particularly with Zn²⁺ and Cu²⁺, making it valuable in peptide backbone conformational studies. Unlike the thienyl analog, spinacine participates in hydrogen bonding, altering solubility (logS = -1.2 vs. -2.8 for the thienyl compound) .
  • 4-(2-Hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic Acid (CAS: 79638-54-3):

    • The hydroxyl group enhances aqueous solubility (logS = -0.9) and enables pH-dependent binding, contrasting with the thienyl compound’s reliance on hydrophobic interactions .

Pharmacological Agents

  • PD123319 (1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid): A potent angiotensin II type 2 (AT2) receptor antagonist (IC₅₀ = 42 nM). The diphenylacetyl and dimethylamino groups confer high receptor affinity but reduce blood-brain barrier penetration compared to the thienyl analog .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent ClogP Application
4-(2-Thienyl)-imidazo[4,5-c]pyridine C₁₀H₁₁N₃S 205.28 Thienyl 2.4 Receptor binding studies
4-[3-(CF₃)phenyl]-imidazo[4,5-c]pyridine C₁₃H₁₂F₃N₃ 267.26 Trifluoromethylphenyl 3.1 Kinase inhibition
Spinacine C₇H₁₀N₃O₂ 168.17 Carboxylic acid -1.2 Metal-ion chelation
PD123319 C₃₁H₃₃N₄O₃ 513.62 Diphenylacetyl 4.8 AT2 receptor antagonism

Critical Notes

  • Structural Misidentification : highlights a case where a vendor mislabeled 6,7-dihydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid as spinacine, emphasizing the need for NMR/MS verification .
  • Biological Selectivity : Alkyl substituents (e.g., isopropyl in ) improve selectivity but may reduce solubility, requiring formulation optimization.

Biological Activity

4-(2-Thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound with significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, synthesis routes, and relevant case studies.

  • Molecular Formula : C10H11N3S
  • Molecular Weight : 205.28 g/mol
  • CAS Number : 64403-28-7

This compound features a unique structure that combines a thiophene ring and an imidazo[4,5-c]pyridine core. Its structural characteristics contribute to its potential biological activity and reactivity in various chemical environments .

1. Enzyme Inhibition

Research indicates that derivatives of 4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine exhibit inhibitory effects on several enzymes:

  • Monoamine Oxidase (MAO) : Some studies have shown that related compounds can act as selective inhibitors of MAO-B. For instance, certain derivatives demonstrated IC50 values as low as 0.013 µM for MAO-B inhibition . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

2. Antimicrobial Activity

Compounds within this class have been evaluated for their antimicrobial properties. Certain analogs have shown significant activity against various bacterial strains, indicating their potential as lead candidates for antibiotic development .

3. Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have indicated that some derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

The biological activity of 4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The compound may bind to active sites on enzymes such as MAO, inhibiting their activity and altering metabolic pathways.
  • Cellular Interaction : It can affect the expression of genes involved in apoptosis and cell cycle regulation in cancer cells.

Case Study 1: MAO Inhibition

A study focused on the synthesis and evaluation of various pyridazinone derivatives found that certain modifications to the imidazo[4,5-c]pyridine structure enhanced MAO-B inhibition significantly. The lead compound exhibited a high selectivity index for MAO-B over MAO-A, making it a promising candidate for further development .

Case Study 2: Antimicrobial Screening

Another investigation into the antimicrobial properties of thienyl-imidazo derivatives revealed that some compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The results suggested that these compounds could serve as templates for developing new antibiotics .

Synthesis Routes

The synthesis of 4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine typically involves multi-step reactions starting from readily available precursors:

  • Cyclization Reactions : A common method includes cyclizing a thiophene derivative with an appropriate pyridine precursor under acidic or basic conditions.
  • Optimization Techniques : Industrial production may utilize continuous flow chemistry to enhance efficiency while maintaining product quality .

Comparative Analysis

CompoundIC50 (MAO-B)Antimicrobial ActivityAnticancer Activity
Compound A0.013 µMModerateHigh
Compound B0.039 µMSignificantModerate
Compound C0.100 µMLowHigh

Q & A

Q. What are the key synthetic strategies for constructing the imidazo[4,5-c]pyridine core in derivatives like 4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine?

Methodological Answer: The imidazo[4,5-c]pyridine scaffold is typically synthesized via cyclization reactions. For example, PD123319 (a structurally related AT2 receptor antagonist) is synthesized through a multi-step process involving (1) condensation of substituted benzaldehydes with amino acids to form Schiff bases, (2) cyclization under acidic conditions to generate the tetrahydroimidazopyridine ring, and (3) functionalization via alkylation or acylation. Modifications at the 4-position (e.g., thienyl groups) are introduced using Suzuki coupling or nucleophilic substitution .

Q. How is the stereochemical integrity of chiral centers in imidazo[4,5-c]pyridines validated during synthesis?

Methodological Answer: Chiral resolution techniques such as chiral HPLC or enzymatic resolution are employed. For instance, in PD123319 synthesis, the (S)-enantiomer is isolated via crystallization with trifluoroacetic acid, and stereochemistry is confirmed using X-ray crystallography or circular dichroism (CD) spectroscopy. NMR coupling constants (e.g., vicinal protons in the tetrahydro ring) further validate spatial arrangements .

Q. What spectroscopic techniques are critical for characterizing 4-(2-thienyl)-substituted imidazo[4,5-c]pyridines?

Methodological Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., thienyl protons at δ 6.8–7.2 ppm) and carbon hybridization.
  • HRMS : Confirms molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves crystal packing and substituent orientation, as seen in PD123319 derivatives .

Advanced Research Questions

Q. How do substituents at the 4-position (e.g., 2-thienyl vs. phenyl) influence binding to target receptors like AT2 or PD-L1?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that electron-rich aromatic groups (e.g., thienyl) enhance binding to hydrophobic pockets. For PD-L1 inhibitors, substituents at the 4-position (e.g., pyridinyl, thienyl) improve affinity by forming π-π interactions with Tyr56 and Glu58 residues. Comparative IC50_{50} values show 2-thienyl derivatives exhibit 3–5× higher potency than phenyl analogs in PD-L1 inhibition assays .

Q. What experimental approaches resolve contradictions in dual receptor modulation (e.g., AT1/AT2 cross-talk) by imidazo[4,5-c]pyridines?

Methodological Answer:

  • Selective receptor antagonism : Use PD123319 (AT2 antagonist, IC50_{50} = 1 nM) and losartan (AT1 antagonist) in combination to isolate signaling pathways.
  • Phosphatase inhibition : Pre-treat cells with okadaic acid (PP2A inhibitor) to confirm AT2-mediated Erk1/2 dephosphorylation.
  • In-gel kinase assays : Quantify Erk1/2 activation ratios (AT1: stimulatory; AT2: inhibitory) in neuronal cultures .

Q. How can computational methods predict the binding mode of 4-(2-thienyl) derivatives to targets like AKT or P2X7 receptors?

Methodological Answer:

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina with crystal structures (e.g., AKT PDB: 3CQW). The 2-thienyl group aligns with hydrophobic subpockets, while the imidazole nitrogen forms hydrogen bonds with catalytic lysine residues (e.g., Lys268 in AKT).
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns; RMSD < 2 Å indicates robust binding .

Q. What strategies mitigate off-target effects in imidazo[4,5-c]pyridine-based probes for CNS disorders?

Methodological Answer:

  • Blood-brain barrier (BBB) permeability : LogP optimization (target: 2–3) via substituent halogenation or methylene linkers.
  • Selectivity profiling : Screen against GPCR panels (e.g., CEREP) to exclude histamine H3/H4 or cannabinoid CB2 off-target binding, as seen in PF-232798 (CCR5 antagonist) .

Data Contradictions and Resolution

3.1 Discrepancies in reported IC50_{50} values for PD-L1 inhibitors with similar 4-position substituents.
Resolution:
Variations arise from assay conditions (e.g., cell type, ligand concentration). Standardize protocols using HTRF (Homogeneous Time-Resolved Fluorescence) assays with recombinant PD-L1/PD-1 complexes. Thienyl derivatives show IC50_{50} = 12–18 nM in HEK293 cells vs. 25–40 nM in Jurkat T-cells due to membrane permeability differences .

3.2 Conflicting data on AT2 receptor-mediated apoptosis in neuronal vs. cardiovascular models.
Resolution:
Tissue-specific signaling pathways explain discrepancies. In neurons, AT2 activation inhibits Erk1/2 via PP2A, promoting apoptosis. In vascular smooth muscle cells, AT2 recruits SHP-1 phosphatase, suppressing JNK and enhancing survival. Use tissue-specific knockout models (e.g., AT2/^{-/-} mice) to validate context-dependent effects .

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